molecular formula C20H20FN3O2S B6569409 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 921571-73-5

2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B6569409
CAS No.: 921571-73-5
M. Wt: 385.5 g/mol
InChI Key: FYVHKUZVOBNBQD-UHFFFAOYSA-N
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Description

2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide is a novel compound. Its structure comprises a benzylsulfanyl group, a hydroxymethyl group attached to an imidazole ring, and a fluorophenylmethyl acetamide segment. This combination suggests it may have unique biological activities and applications across various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide can be achieved through multiple steps involving:

  • Initial formation of the imidazole ring: : Typically through the cyclization of appropriate precursors under controlled conditions.

  • Attachment of the benzylsulfanyl group: : Achieved through nucleophilic substitution reactions.

  • Introduction of the hydroxymethyl group: : Utilizes reduction processes involving reagents like NaBH4 or LiAlH4.

  • Acetamide formation: : Through an amidation reaction with 4-fluorophenylmethylamine.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions for maximum yield and purity is crucial. Continuous flow synthesis techniques and catalytic processes could be employed to enhance the efficiency of the production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Reacting with oxidizing agents, such as potassium permanganate or hydrogen peroxide.

  • Reduction: : Using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Sodium borohydride in ethanol.

  • Substitution: : Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion of carbonyl groups to alcohols.

  • Substitution: : Introduction of various functional groups depending on the substituent used.

Scientific Research Applications

  • Chemistry: : Studying its reactivity and stability.

  • Biology: : As a probe for cellular pathways.

  • Medicine: : Potential therapeutic uses, such as antifungal or anticancer agents.

  • Industry: : As a precursor in the synthesis of complex molecules or materials.

Mechanism of Action

The compound likely exerts its effects through:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Inhibition of key metabolic pathways or signal transduction processes.

  • Mechanism: : Could involve competitive inhibition, allosteric modulation, or reactive intermediate formation.

Comparison with Similar Compounds

Similar compounds may include other imidazole derivatives with comparable structural motifs:

  • 2-(1H-imidazol-1-yl)-N-(phenylmethyl)acetamide: : Shares the imidazole and phenylmethylacetamide components but lacks the benzylsulfanyl group.

  • 2-[2-(methylthio)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide: : Has a methylthio group instead of benzylsulfanyl.

What sets 2-[2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide apart is the presence of both a benzylsulfanyl and a hydroxymethyl group, which could confer unique chemical properties and biological activities.

Properties

IUPAC Name

2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c21-17-8-6-15(7-9-17)10-22-19(26)12-24-18(13-25)11-23-20(24)27-14-16-4-2-1-3-5-16/h1-9,11,25H,10,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVHKUZVOBNBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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